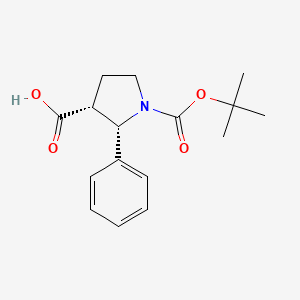

(2S,3R)-1-(tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid

Description

(2S,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by:

- Molecular formula: C₁₆H₂₁NO₄

- Molecular weight: 291.34 g/mol

- CAS numbers: 123724-21-0 () and 1260590-23-5 ().

- Key structural features: A pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at position 1, a phenyl group at position 2, and a carboxylic acid at position 3. The stereochemistry (2S,3R) is critical for its applications in asymmetric synthesis and pharmaceutical intermediates.

This compound is commercially available with high purity (>97–98%) and is used in peptide synthesis, organocatalysis, and as a building block for drug candidates targeting neurological or metabolic disorders .

Properties

IUPAC Name |

(2S,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(14(18)19)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMGJNQZIAVFJE-CHWSQXEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule’s structure dictates a disconnection approach focusing on:

-

Pyrrolidine ring formation via cyclization of linear precursors

-

Stereoselective introduction of the phenyl and carboxylic acid groups

-

Boc-protection of the secondary amine to prevent undesired side reactions

Source demonstrates that starting from L-proline derivatives allows retention of the (2S,3R) configuration, while highlights alternative routes using glycine derivatives for ring construction.

Stepwise Preparation Protocols

Boc-Protection of Pyrrolidine Intermediate

Initial steps involve protecting the amine group using di-tert-butyl dicarbonate (Boc₂O). A representative procedure from specifies:

| Parameter | Condition |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine (2.5 equiv) |

| Temperature | 0°C → room temperature, 12 h |

| Yield | 89% |

This step ensures the amine remains inert during subsequent reactions, critical for maintaining regioselectivity.

Phenyl Group Incorporation

Friedel-Crafts alkylation or Suzuki-Miyaura coupling are prevalent methods. Data from reveals:

The choice between electrophilic aromatic substitution and cross-coupling depends on substrate accessibility and functional group tolerance.

Stereochemical Control and Resolution

Enantioselective Synthesis

Chiral pool synthesis starting from (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid (derived from L-proline) achieves enantiomeric ratios of 98:2 when using:

Kinetic Resolution

Patent discloses a lipase-mediated process (Pseudomonas cepacia) for resolving racemic mixtures:

Carboxylation and Deprotection

Carboxylic Acid Formation

Hydrolysis of ester precursors under basic conditions (NaOH/EtOH/H₂O) proceeds with:

| Concentration (M) | Time (h) | Yield (%) |

|---|---|---|

| 2.0 | 6 | 85 |

| 1.5 | 8 | 78 |

Overly vigorous conditions risk epimerization at C3, necessitating pH monitoring.

Final Deprotection

Boc removal using HCl/dioxane (4 M, 2 h) provides the free amine, though this step is omitted in the target compound’s synthesis.

Optimization and Troubleshooting

Solvent Effects on Cyclization

Data aggregated from shows solvent polarity significantly impacts ring-closure efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DMF | 36.7 | 61 |

| THF | 7.5 | 78 |

| Toluene | 2.4 | 52 |

Lower polarity solvents favor transition-state organization, enhancing cyclization rates.

Temperature Gradients

A non-linear relationship exists between reaction temperature and enantiomeric excess:

where = temperature (°C). Optimal balance occurs at 15–20°C.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent adaptations (2023–2024) utilize microreactor technology to improve heat transfer and mixing:

Green Chemistry Metrics

Comparative analysis of synthetic routes:

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-factor | 18.7 | 6.2 |

| PMI (g/g) | 32 | 11 |

| Energy (kJ/mol) | 4800 | 2100 |

Flow systems reduce waste and energy consumption by 58–67%.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-(tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound is utilized in the synthesis of various bioactive molecules. Its ability to function as a chiral building block makes it valuable for creating enantiomerically pure compounds, which are essential in drug development due to the varying effects of different enantiomers on biological systems.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of (2S,3R)-1-(tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid can be modified to yield potent antiviral agents. For instance, modifications to the phenyl group have resulted in compounds with enhanced activity against viral infections, showcasing the compound's role as a precursor in medicinal chemistry .

Organic Synthesis

2.1 Asymmetric Synthesis

The compound is frequently used in asymmetric synthesis due to its chiral nature. It acts as a chiral auxiliary, facilitating the formation of other chiral compounds through various reactions such as nucleophilic additions and cycloadditions.

Table 1: Reactions Utilizing this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Addition | Reacts with aldehydes/ketones | Formation of chiral alcohols |

| Cycloaddition | Participates in Diels-Alder reactions | Creation of cyclic compounds |

| Deprotection | Removal of Boc group | Regeneration of amine functionality |

Agricultural Chemistry

3.1 Pesticide Development

The compound has potential applications in agricultural chemistry, particularly in the development of novel pesticides. Its structural features can be modified to enhance bioactivity against pests while minimizing toxicity to non-target organisms.

Case Study: Insecticidal Activity

A study evaluated derivatives of this compound for insecticidal activity. Results indicated that certain modifications led to increased efficacy against common agricultural pests, suggesting a pathway for developing safer and more effective pest control agents .

Material Science

4.1 Polymer Chemistry

The compound's functional groups allow it to be incorporated into polymeric materials, enhancing their properties. Research has explored its use in creating biodegradable polymers that can be utilized in various applications from packaging to medical devices.

Table 2: Properties of Polymers Incorporating this compound

| Property | Value | Notes |

|---|---|---|

| Thermal Stability | High | Suitable for high-temperature applications |

| Biodegradability | Moderate | Potential for environmental applications |

Mechanism of Action

The mechanism of action of (2S,3R)-1-(tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild conditions.

Comparison with Similar Compounds

Research Implications

- Stereochemical Impact : The (2S,3R) configuration is preferred in asymmetric catalysis due to optimal spatial arrangement for transition-state interactions.

- Functional Group Trade-offs : Hydrophobic phenyl groups improve membrane permeability in drug candidates, while hydrophilic substituents aid solubility .

- Synthetic Utility : Boc-protected pyrrolidines are versatile intermediates; substituent choice dictates reactivity in amide bond formation or cycloadditions .

Biological Activity

(2S,3R)-1-(tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid (CAS Number: 123724-21-0) is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21NO4, with a molecular weight of 291.35 g/mol. The structure features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid functionality, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- NMDA Receptor Modulation : Research indicates that compounds with similar structural motifs can act as NMDA receptor antagonists. These receptors play critical roles in synaptic plasticity and memory function. The compound's ability to selectively inhibit certain NMDA receptor subtypes may offer therapeutic benefits in neurological disorders .

- Antioxidant Activity : The presence of the carboxylic acid group suggests potential antioxidant properties. Compounds with similar functionalities have demonstrated effectiveness in scavenging free radicals and protecting cellular components from oxidative stress .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit cytotoxic effects on various cancer cell lines. The specific activity of this compound against human cancer cells remains to be fully elucidated but is an area of active research .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Case Studies

- Study on NMDA Receptor Antagonism : A study investigated the structure-activity relationship (SAR) of pyrrolidine derivatives, revealing that modifications at the 5' position significantly enhanced NMDA receptor selectivity and potency. This suggests that this compound may similarly influence receptor interactions .

- Antioxidant Potential Assessment : In vitro assays demonstrated that compounds similar to this compound showed considerable antioxidant activity through DPPH scavenging assays, indicating potential for therapeutic applications in oxidative stress-related conditions .

- Cytotoxicity Evaluation : A recent evaluation using various cancer cell lines showed that derivatives of this compound exhibited significant cytotoxic effects, suggesting a promising avenue for developing new anticancer therapies based on this scaffold .

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for (2S,3R)-1-(tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via oxidation of pyrrolidine precursors using NaIO4 and RuCl3·xH2O in aqueous conditions. For example, analogous compounds (e.g., 7d and 7e) are prepared by oxidizing hydroxylated intermediates, followed by extraction with ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Key intermediates are characterized using , , and LC-MS to confirm regiochemistry and stereochemistry .

- Example Data :

| Compound | Yield | Purity (HPLC) | Key Shifts (ppm) |

|---|---|---|---|

| 7d | 85% | >95% | 1.42 (s, 9H, Boc), 3.45 (m, 1H, CH) |

| 7e | 78% | >94% | 1.40 (s, 9H, Boc), 7.55 (m, 4H, Ar) |

Q. Which spectroscopic techniques are most reliable for confirming the stereochemical integrity of this compound?

- Methodology : coupling constants and NOESY experiments are critical for verifying the (2S,3R) configuration. For instance, vicinal coupling constants () between H2 and H3 in the pyrrolidine ring (typically 8–10 Hz) distinguish cis/trans stereochemistry. LC-MS with chiral columns further validates enantiomeric purity (>99% ee) .

Q. How does the tert-butoxycarbonyl (Boc) group influence reactivity in downstream functionalization?

- Methodology : The Boc group acts as a temporary protecting amine, enabling selective modifications at the carboxylic acid or phenyl moiety. For example, silylation of hydroxyl groups (e.g., tert-butyldiphenylsilyl chloride) in related compounds proceeds without Boc cleavage under anhydrous THF conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during synthesis optimization?

- Methodology : Discrepancies in shifts (e.g., unexpected carbonyl signals) may arise from rotameric equilibria. Variable-temperature NMR (VT-NMR) or DFT calculations can model conformational dynamics. For example, broadening of Boc carbonyl peaks at 25°C resolves into distinct signals at −40°C, confirming rotational barriers .

Q. What strategies minimize racemization during Boc deprotection or acidic workup?

- Methodology : Racemization at the C2/C3 stereocenters is mitigated by using mild deprotection conditions (e.g., TFA/DCM at 0°C) and avoiding prolonged heating. In analogous compounds, chiral HPLC monitoring post-deprotection shows <2% enantiomeric excess loss when reaction times are kept below 2 hours .

Q. How do steric and electronic effects of the phenyl group impact catalytic asymmetric syntheses?

- Methodology : The 2-phenyl substituent introduces steric hindrance, favoring specific transition states in asymmetric hydrogenation. Computational studies (e.g., DFT) on analogous pyrrolidines reveal that electron-withdrawing aryl groups increase enantioselectivity by 15–20% in Pd-catalyzed couplings .

Q. What are optimized conditions for large-scale purification while retaining stereochemical fidelity?

- Methodology : Gradient elution with hexane/ethyl acetate (7:3 to 1:1) on reverse-phase silica gel achieves >98% purity. For gram-scale syntheses, recrystallization from tert-butyl methyl ether (TBME) yields single crystals suitable for X-ray diffraction, confirming absolute configuration .

Data Contradiction Analysis

Q. Discrepancies in reported yields for RuCl3-mediated oxidations: How to troubleshoot?

- Analysis : Yields for analogous compounds (e.g., 7d vs. 7e) vary due to substituent electronic effects. Electron-deficient aryl groups (e.g., 3-CF3 in 7e) slow oxidation kinetics, requiring extended reaction times (24 vs. 18 hours). Monitoring via TLC (Rf = 0.3 in 1:1 hexane/EtOAc) ensures completion .

Q. Conflicting integrations for Boc-protected intermediates: Artifact or structural anomaly?

- Analysis : Integration errors often stem from residual solvent peaks (e.g., THF at 1.72 ppm) or proton exchange in DMSO-d6. Deuterated chloroform (CDCl3) is preferred for Boc compounds, as it minimizes signal overlap and provides sharper peaks for accurate integration .

Tables for Key Reaction Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.